[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate
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Overview
Description
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate is an organic compound with the molecular formula C26H26O4 It is a derivative of biphenyl, where two butane-4,1-diyl diacrylate groups are attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate typically involves the reaction of 4,4’-dihydroxybiphenyl with butane-4,1-diyl diacrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to obtain a high-quality product. The final compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacrylate derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced acrylate groups.
Substitution: The acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacrylate derivatives, while reduction can produce biphenyl derivatives with reduced acrylate groups .
Scientific Research Applications
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Research: It is investigated for its potential use in drug delivery systems and biomedical applications, owing to its biocompatibility and ability to form hydrogels.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in radical polymerization reactions, leading to the formation of three-dimensional polymeric structures. These structures can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4,4’-diol: A biphenyl derivative with hydroxyl groups instead of acrylate groups.
Butane-1,4-diyl diacrylate: A simpler diacrylate compound without the biphenyl core.
Uniqueness
[1,1’-Biphenyl]-4,4’-diylbis(butane-4,1-diyl) diacrylate is unique due to its combination of the biphenyl core and diacrylate groups, which impart distinct properties such as enhanced thermal stability and mechanical strength. This makes it particularly valuable in applications requiring robust materials .
Properties
Molecular Formula |
C26H30O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[4-[4-(4-prop-2-enoyloxybutyl)phenyl]phenyl]butyl prop-2-enoate |
InChI |
InChI=1S/C26H30O4/c1-3-25(27)29-19-7-5-9-21-11-15-23(16-12-21)24-17-13-22(14-18-24)10-6-8-20-30-26(28)4-2/h3-4,11-18H,1-2,5-10,19-20H2 |
InChI Key |
CIONBNXYMQKBQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCOC(=O)C=C |
Origin of Product |
United States |
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